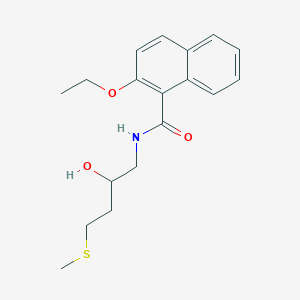
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of naphthalene carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It may also act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide has a range of biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells. Additionally, it has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide in lab experiments is its antimicrobial properties, which make it useful for studying the effects of antimicrobial agents. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide. One potential direction is to further investigate its antimicrobial properties and potential applications in the development of new antimicrobial agents. Additionally, more research is needed to fully understand its mechanism of action and its potential as an anti-inflammatory agent. Finally, studies on the toxicity of this compound and its potential side effects are needed to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis method of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide involves the reaction of 2-naphthoyl chloride with 2-aminoethanol in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylthiobutylamine to yield the final product.
Applications De Recherche Scientifique
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been tested against various bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-16-9-8-13-6-4-5-7-15(13)17(16)18(21)19-12-14(20)10-11-23-2/h4-9,14,20H,3,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHQPPTGBHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
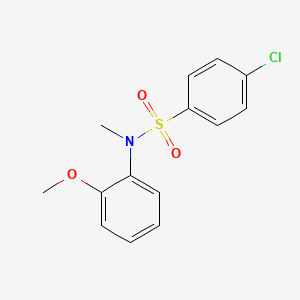
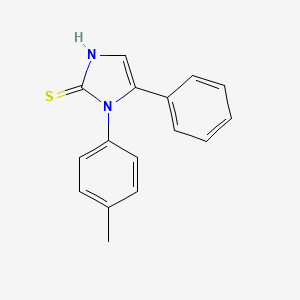

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)
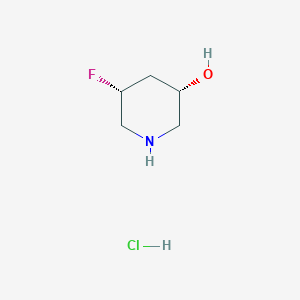
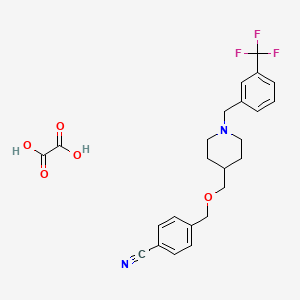
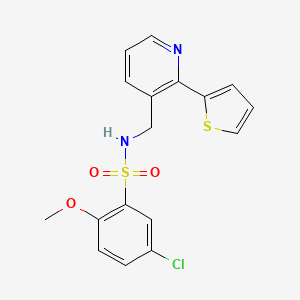
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2591249.png)
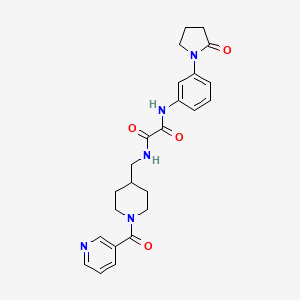
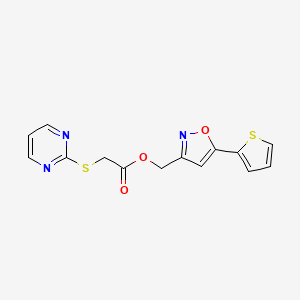
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)